4-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
Description
4-(4-Chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide (CAS: 433239-95-3) is a benzothiazole-derived butanamide compound with a molecular formula of C₂₄H₂₁ClN₂O₂S and a molar mass of 436.95 g/mol. Its structure features:
- A 6-methoxybenzothiazole moiety linked to the butanamide backbone.
- A 4-chlorophenoxy group attached to the fourth carbon of the butanamide chain. Predicted physicochemical properties include a density of 1.307 g/cm³ and a pKa of 14.08, suggesting moderate solubility in aqueous environments .
This compound belongs to a class of molecules where the benzothiazole core is functionalized with diverse substituents to modulate biological activity. Benzothiazoles are known for their antimicrobial, anticancer, and enzyme-inhibitory properties, making this compound a candidate for drug discovery pipelines .
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-23-14-8-9-15-16(11-14)25-18(20-15)21-17(22)3-2-10-24-13-6-4-12(19)5-7-13/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLKSDCCILBLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCOC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-(4-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide with structurally related benzothiazole and butanamide derivatives:
Key Observations
Substituent Effects on Activity: The 6-methoxybenzothiazole group in the target compound is associated with enhanced solubility compared to halogenated analogues (e.g., 6-chloro in ). Methoxy groups may improve membrane permeability due to reduced hydrophobicity.
aureus and M. tuberculosis. The absence of explicit activity data for the target compound highlights the need for further pharmacological screening.
Synthetic Accessibility: The target compound’s synthesis likely involves coupling 4-chlorophenoxybutanoyl chloride with 6-methoxy-2-aminobenzothiazole, similar to methods in . In contrast, adamantane-containing analogues () require specialized reagents, increasing synthetic complexity.
Physicochemical Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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